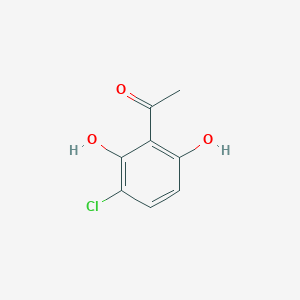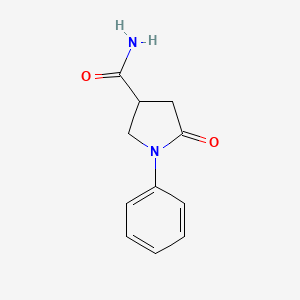
8-Methoxy-2,5-dimethylquinoline
Descripción general
Descripción
8-Methoxy-2,5-dimethylquinoline is a chemical compound that has been studied for its potential antitumor properties . It has been found to inhibit the proliferation of HCT116 and Caco-2 cells, block the cell cycle in the G2/M phase, decrease the cell mitochondrial membrane potential, and induce apoptosis .
Mecanismo De Acción
Target of Action
The primary target of 8-Methoxy-2,5-dimethylquinoline, also known as MMNC, is the PI3K/AKT/mTOR signaling pathway . This pathway plays a crucial role in regulating cell growth, proliferation, and survival .
Mode of Action
MMNC interacts with its targets by inhibiting the expression of proteins related to the PI3K/AKT/mTOR signaling pathway . This interaction results in changes in cell behavior, including a decrease in cell proliferation and an increase in apoptosis .
Biochemical Pathways
The affected pathway is the PI3K/AKT/mTOR signaling pathway. The inhibition of this pathway by MMNC leads to a blockage in the cell cycle at the G2/M phase, a decrease in the cell mitochondrial membrane potential, and the induction of apoptosis .
Result of Action
The molecular and cellular effects of MMNC’s action include the inhibition of cell proliferation and the induction of apoptosis . Specifically, MMNC has been shown to inhibit the proliferation of HCT116 and Caco-2 cells, two types of colorectal cancer cells .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 8-MDMQ in lab experiments include its low cost and its ability to bind to specific proteins and enzymes. Additionally, 8-MDMQ is relatively stable and can be stored for long periods of time. The main limitation of using 8-MDMQ in lab experiments is its lack of specificity. 8-MDMQ has been shown to bind to multiple proteins and enzymes, which can lead to unpredictable results.
Direcciones Futuras
The future of 8-MDMQ research is promising. There is a need to further understand its mechanism of action and biochemical and physiological effects. Additionally, there is a need to develop new methods of synthesizing 8-MDMQ and to explore its potential applications in drug development, material science, and biochemistry. Furthermore, there is a need to develop new ways to increase the specificity of 8-MDMQ and to explore its potential applications in other areas of scientific research.
Aplicaciones Científicas De Investigación
8-MDMQ has a wide range of applications in scientific research. It has been used in the development of drugs and materials, as well as in biochemistry studies. In drug development, 8-MDMQ has been used to study the effects of drugs on the human body. In material science, 8-MDMQ has been used to study the properties of materials such as polymers and nanomaterials. In biochemistry, 8-MDMQ has been used to study the structure and function of proteins and enzymes.
Propiedades
IUPAC Name |
8-methoxy-2,5-dimethylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-8-4-7-11(14-3)12-10(8)6-5-9(2)13-12/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLXKKFVQPSLHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=NC2=C(C=C1)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



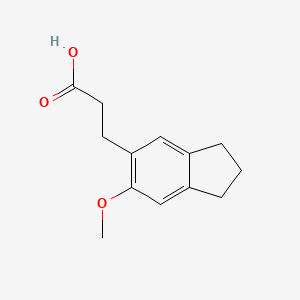
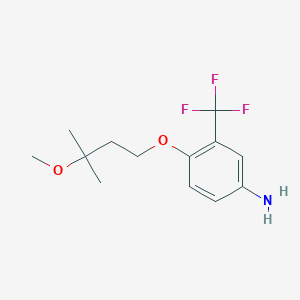
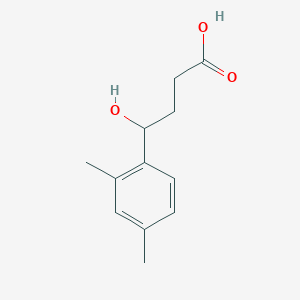
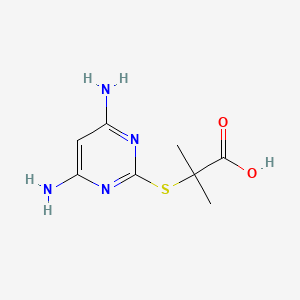
![3-Benzhydryl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3162610.png)
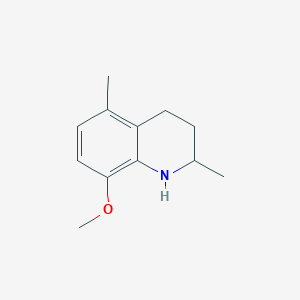
![tert-butyl (3R)-3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate](/img/structure/B3162637.png)
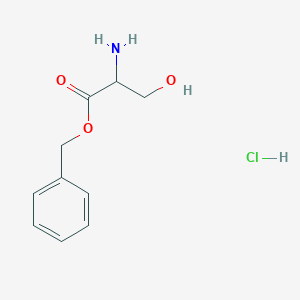

![2-{2-[(4-Methylphenyl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3162650.png)
